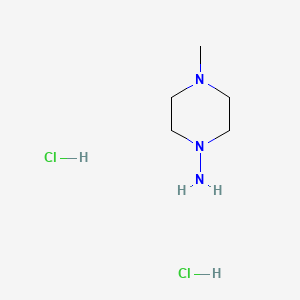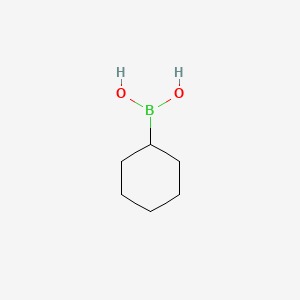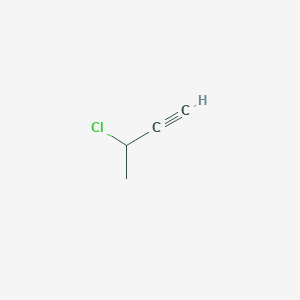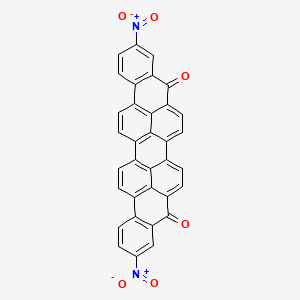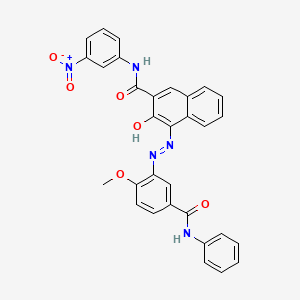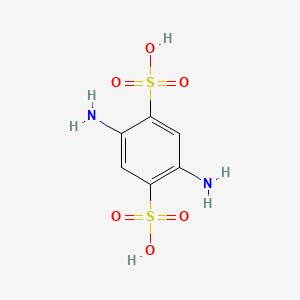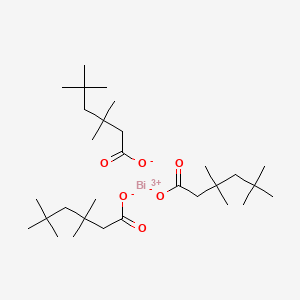
Bismuth(3+) neodecanoate
説明
Bismuth(3+) neodecanoate, also known as Bismuth Neodecanoate, is an organo-metallic compound . It has a molecular formula of C30H57BiO6 and a molar mass of 722.75 . This compound is used in non-aqueous solubility applications such as solar energy and water treatment .
Synthesis Analysis
Bismuth neodecanoate can be used as a catalyst to synthesize thermoplastic polyurethanes by reacting polycaprolactone diols, diisocyanates, and diols with an anthracene group . It can also be used to synthesize polysiloxanes from hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate .Molecular Structure Analysis
The molecular structure of Bismuth(3+) neodecanoate is represented by the formula C30H57BiO6 . The structure of bismuth compounds, including Bismuth(3+) neodecanoate, is typically ionic due to the low electronegativity of bismuth .Chemical Reactions Analysis
Bismuth compounds, including Bismuth(3+) neodecanoate, have been used in various applications due to their small band gap and strong visible light response . They have been used in the synthesis of polyurethanes and have shown potential in environmental applications .Physical And Chemical Properties Analysis
Bismuth(3+) neodecanoate has a density of 1.145g/mL at 25°C, a boiling point of 300°C, and a solubility of 2.76μg/L at 20.1℃ . It also has a refractive index of n20/D 1.479 .科学的研究の応用
Thermal Stabilization in Polymers
Bismuth(III) neodecanoate has been synthesized and applied as a thermal stabilizer for poly(vinyl chloride) (PVC), offering improved initial color and long-term stability. Through the absorption of hydrogen chloride and displacement of labile chlorine atoms in PVC molecular chains, it enhances the stabilizing efficiency of PVC, indicating its potential as an environmentally friendly stabilizer in the polymer industry (Liu et al., 2018).
Solar Water Splitting
Research involving bismuth compounds, though not directly bismuth(3+) neodecanoate, has demonstrated significant advancements in solar energy conversion, specifically in solar water splitting. A study on bismuth vanadate (BiVO4) photoanodes, enhanced with dual-layer oxygen evolution catalysts, showcases the potential of bismuth-based materials in improving the efficiency of solar water splitting devices. These advancements suggest the broader applicability of bismuth compounds in renewable energy technologies (Kim & Choi, 2014).
Organic Synthesis
A comprehensive review has highlighted the applications of bismuth(III) compounds, including bismuth(3+) neodecanoate, in organic synthesis since 2002. Despite the focus on bismuth(III) salts excluding those used in polymerization reactions, the acknowledged importance of these compounds points to their versatile role in facilitating various chemical transformations, offering a window into the potential uses of bismuth(3+) neodecanoate in this domain (Bothwell et al., 2002).
Photocatalysis
Bismuth-based materials, including bismuth(3+) neodecanoate, could potentially contribute to the field of photocatalysis. Studies on bismuth elements and compounds have shown promising photocatalytic activity for applications such as air purification and water splitting, indicative of the broader potential of bismuth compounds in environmental remediation and sustainable energy solutions (Dong et al., 2014).
Topological Insulators
Bismuth has been identified as a higher-order topological insulator, hosting robust one-dimensional metallic states on the crystal hinges. This discovery redefines the electronic structure of bismuth as topological, suggesting potential applications in quantum computing and electronics. The role of bismuth compounds, including bismuth(3+) neodecanoate, in this context remains an intriguing avenue for future research, particularly in the development of new materials with topological properties (Schindler et al., 2018).
将来の方向性
Bismuth compounds, including Bismuth(3+) neodecanoate, have certain application prospects in environmental governance due to their small band gap and strong visible light response . Future research directions include the rational design and fabrication of highly efficient bismuth compounds materials for water treatment .
特性
IUPAC Name |
bismuth;3,3,5,5-tetramethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H20O2.Bi/c3*1-9(2,3)7-10(4,5)6-8(11)12;/h3*6-7H2,1-5H3,(H,11,12);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYKAWJEEWSNEH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57BiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth(3+) neodecanoate | |
CAS RN |
34364-26-6 | |
| Record name | Bismuth neodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034364266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(3+) neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1584390.png)
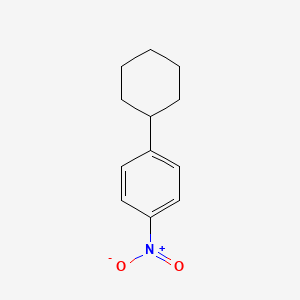
![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1584394.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1584396.png)
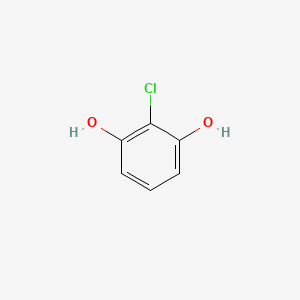
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
